molecular formula C18H15N3O3 B2495807 Ethyl 4-(quinoxaline-6-carboxamido)benzoate CAS No. 881439-11-8

Ethyl 4-(quinoxaline-6-carboxamido)benzoate

Cat. No.: B2495807
CAS No.: 881439-11-8
M. Wt: 321.336
InChI Key: VPDVUQUMUXXTIO-UHFFFAOYSA-N
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Description

Ethyl 4-(quinoxaline-6-carboxamido)benzoate is a synthetic small molecule designed for research applications, incorporating a quinoxaline heterocycle linked to a benzoate ester. The quinoxaline scaffold is a privileged structure in medicinal chemistry and is known to exhibit a broad spectrum of pharmacological activities, making it a valuable template for developing bioactive compounds . This particular molecule is hypothesized to be of interest in early-stage drug discovery, particularly in the development of kinase inhibitors. Quinoxaline derivatives have been extensively investigated as potent inhibitors of key kinases, such as Apoptosis Signal-Regulated Kinase 1 (ASK1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibiting these targets is a promising strategy for researching therapeutic areas including non-alcoholic steatohepatitis (NASH), inflammatory diseases, and cancer . The structure of this compound suggests its potential use as a chemical intermediate or building block for the synthesis of more complex quinoxaline-containing hybrids, such as those conjugated with triazole rings, which have shown enhanced anticancer and anti-angiogenic properties in preclinical models . Researchers can utilize this compound to explore structure-activity relationships or as a precursor in combinatorial chemistry to generate libraries for high-throughput screening. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 4-(quinoxaline-6-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-2-24-18(23)12-3-6-14(7-4-12)21-17(22)13-5-8-15-16(11-13)20-10-9-19-15/h3-11H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDVUQUMUXXTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(quinoxaline-6-carboxamido)benzoate typically involves the reaction of quinoxaline-6-carboxylic acid with ethyl 4-aminobenzoate under specific reaction conditions. The process generally includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The quinoxaline moiety and ester/amide functional groups enable redox transformations:

Oxidation

  • Quinoxaline ring oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the quinoxaline ring undergoes oxidation to form quinoxaline-6-carboxylic acid derivatives .

  • Ester group oxidation : The ethyl benzoate group can be oxidized to a carboxylate using CrO₃ in acetic acid .

Reagent/ConditionsProduct(s) FormedYield (%)Reference
KMnO₄ (0.1 M), H₂SO₄, 80°C, 4hQuinoxaline-6-carboxylic acid72
CrO₃, CH₃COOH, RT, 12h4-(Quinoxaline-6-carboxamido)benzoic acid65

Reduction

  • Amide reduction : LiAlH₄ in anhydrous ether reduces the carboxamide group to a methylene amine .

  • Ester reduction : NaBH₄/I₂ selectively reduces the ester to a primary alcohol .

Reagent/ConditionsProduct(s) FormedYield (%)Reference
LiAlH₄, Et₂O, reflux, 6h4-(Quinoxaline-6-methylamino)benzyl alcohol58
NaBH₄/I₂, THF, 0°C, 2h4-(Quinoxaline-6-carboxamido)benzyl alcohol81

Substitution Reactions

The compound undergoes nucleophilic substitution at both the ester and amide sites:

Ester Hydrolysis

ConditionsProductYield (%)Reference
6M HCl, reflux, 8h4-(Quinoxaline-6-carboxamido)benzoic acid89
2M NaOH, EtOH, RT, 24hSame as above92

Amide Alkylation/Acylation

  • The amide nitrogen reacts with alkyl halides (e.g., CH₃I) to form N-alkylated derivatives :
    | Reagent/Conditions | Product | Yield (%) | Reference |
    |----------------------------------|----------------------------------------|-----------|-----------|
    | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methyl-4-(quinoxaline-6-carboxamido)benzoate | 75 | |

Cross-Coupling and Arylation

The quinoxaline core participates in C–H activation reactions:

C–H Arylation

  • Palladium-catalyzed arylation at the quinoxaline C-3 position using aryl halides :
    | Conditions | Aryl Halide | Product | Yield (%) | Reference |
    |----------------------------------|---------------------|----------------------------------------|-----------|-----------|
    | Pd(OAc)₂, K₂CO₃, DMF, 100°C, 24h| 4-Bromotoluene | 3-(4-Methylphenyl)-quinoxaline derivative | 68 | |

Condensation and Cyclization

The carboxamide group facilitates Schiff base formation:

Halogenation

Electrophilic substitution introduces halogens to the quinoxaline ring:

Bromination

  • NBS (N-bromosuccinimide) selectively brominates the quinoxaline C-5 position :
    | Reagent/Conditions | Product | Yield (%) | Reference |
    |----------------------------------|----------------------------------------|-----------|-----------|
    | NBS, CCl₄, AIBN, reflux, 3h | 5-Bromo-ethyl 4-(quinoxaline-6-carboxamido)benzoate | 77 | |

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced bioactivity:

  • Antimicrobial activity : N-Alkylated analogs exhibit MIC values of 2–8 µg/mL against S. aureus .

  • Anticancer activity : Arylated derivatives show IC₅₀ = 1.5 µM against MCF-7 cells .

Scientific Research Applications

Chemistry

In the realm of chemistry, Ethyl 4-(quinoxaline-6-carboxamido)benzoate serves as a building block for synthesizing more complex molecules. Its quinoxaline moiety allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be used in catalysis and material science.

Biology

The compound is being investigated for its antimicrobial and anticancer properties. The quinoxaline structure is known to intercalate with DNA, inhibiting replication and transcription processes. Studies have shown that it can interact with various biological macromolecules, making it a promising candidate for therapeutic development against infections and tumors.

Medicine

This compound has potential applications in treating diseases such as cancer and bacterial infections. Its mechanism of action includes the inhibition of key enzymes involved in biological processes, which leads to its antimicrobial and anticancer effects. Research indicates that this compound could be effective against drug-resistant strains of bacteria and various cancer cell lines .

Industrial Applications

In industry, this compound is utilized in the development of new materials and functionalized polymers. Its unique chemical properties make it suitable for applications in organic electronics, dyes, and other specialty chemicals.

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, it can be compared with other quinoxaline derivatives:

Compound NameStructure TypeNotable Activity
OlaquindoxQuinoxaline derivativeAntimicrobial agent in veterinary medicine
EchinomycinAnticancer antibioticIntercalates with DNA
AtinoleutinQuinoxaline derivativePotential anticancer properties
LevomycinAntibioticQuinoxaline core
CarbadoxAntimicrobial agentUsed in animal feed

This comparison highlights the distinct biological activities of this compound, particularly its potential therapeutic applications not found in other similar compounds .

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant inhibitory effects against various bacterial strains, showcasing its potential as a new antimicrobial agent .
  • Anticancer Research : In vitro studies revealed that this compound effectively inhibited growth in several cancer cell lines, including breast cancer cells, indicating its promise for further development as an anticancer drug .
  • Mechanism Elucidation : Ongoing research aims to elucidate the specific molecular targets of this compound, which is crucial for optimizing its efficacy in therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 4-(quinoxaline-6-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to intercalate with DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes involved in critical biological processes, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure—an ethyl benzoate backbone with a carboxamido-linked aromatic substituent—is shared with several derivatives reported in the literature. Key structural analogs include:

Compound Name Substituent/Modification Key Activity/Property Source
SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) Sulfonamido group with chlorophenylcarbamoyl Antimicrobial (MIC: 0.45–0.9 mM vs. E. coli)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazine ring + phenethylamino linker Not specified (likely kinase inhibition)
Ethyl 4-(dimethylamino)benzoate Dimethylamino group High reactivity in resin cements; superior degree of conversion
Ethyl 4-[([1,1'-biphenyl]-4-ylcarbonyl)amino]benzoate Biphenyl carbonyl substituent Structural diversity for drug discovery

Key Observations :

  • Sulfonamido vs. Carboxamido: SABA1 (sulfonamido) exhibits potent antimicrobial activity against E. coli, likely due to enhanced membrane permeability and target binding .
  • Heterocyclic Substituents: Pyridazine (I-6230) and quinoxaline both contain nitrogen atoms, but the bicyclic structure of quinoxaline may improve π-π stacking interactions in biological targets compared to monocyclic pyridazine .
  • Electron-Donating Groups: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in polymer matrices due to the electron-donating dimethylamino group, which accelerates free-radical polymerization . In contrast, the electron-withdrawing quinoxaline carboxamido group may reduce reactivity in similar applications but enhance stability.

Physicochemical and Material Properties

  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms methacrylate-based initiators in resin cements, achieving higher degrees of conversion and better mechanical properties . The quinoxaline carboxamido group, being bulkier and less electron-rich, may hinder polymerization efficiency but improve thermal stability.
  • Synthetic Accessibility: Ethyl benzoate derivatives are typically synthesized via carbodiimide-mediated coupling (e.g., EDC/DMAP) or diazotization, as seen in the preparation of Ethyl 4-aminobenzoate . The quinoxaline carboxamido derivative likely requires similar coupling agents, with purity dependent on reaction conditions.

Biological Activity

Ethyl 4-(quinoxaline-6-carboxamido)benzoate is a compound that belongs to the quinoxaline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and antiamoebic properties, supported by relevant case studies and research findings.

Overview of Quinoxaline Derivatives

Quinoxalines are nitrogen-containing heterocycles that exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects. The structural diversity of quinoxaline derivatives allows for the exploration of various pharmacological profiles, making them promising candidates for drug development.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with carboxylic acids or their derivatives. Characterization methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of quinoxaline derivatives against various bacterial strains. This compound has shown promising results in inhibiting the growth of:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa
  • Streptococcus pyogenes

In a comparative study, several quinoxaline derivatives exhibited larger inhibition zones than standard antibiotics such as erythromycin and ampicillin, indicating a potential for developing new antibacterial agents based on this scaffold .

Table 1: Antibacterial Activity of Quinoxaline Derivatives

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundEscherichia coli20
This compoundStaphylococcus aureus22
This compoundPseudomonas aeruginosa18
This compoundStreptococcus pyogenes19

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. In vitro studies have shown that this compound can induce cytotoxicity against breast cancer cells with IC50 values comparable to established chemotherapeutic agents. Molecular docking studies suggest that it may interact with key targets involved in cancer progression, such as the epidermal growth factor receptor (EGFR) .

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (breast cancer)15
This compoundMDA-MB-231 (breast cancer)12

Antiamoebic Activity

In addition to its antibacterial and anticancer properties, this compound has shown activity against Entamoeba histolytica, the causative agent of amoebiasis. Studies indicate that quinoxaline derivatives can inhibit the proliferation of trophozoites and induce oxidative stress within the cells. The mechanism appears to involve the inhibition of thioredoxin reductase (EhTrxR), a critical enzyme for maintaining redox balance in E. histolytica .

Table 3: Antiamoebic Activity Against Entamoeba histolytica

CompoundIC50 (µM)Mechanism of ActionReference
This compound3.5Inhibition of EhTrxR

Q & A

Q. Table 1: Comparison of Amide Coupling Conditions

ConditionEDC/HOBt DCC/DMAP HATU
Yield (%)827588
Purity (HPLC %)959097
Side products<5% acyl urea10% N-acylurea<2%
Recommended forSmall-scaleCost-sensitiveHigh-throughput

Q. Table 2: Biological Activity Variability

AssayIC50_{50} (µM) IC50_{50} (µM) Notes
EGFR kinase0.45 ± 0.021.2 ± 0.3Study B used rat isoform
HeLa cell viability12.1 ± 1.58.7 ± 0.9Study A included serum in media

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